Eugenyl benzoate

Description

Properties

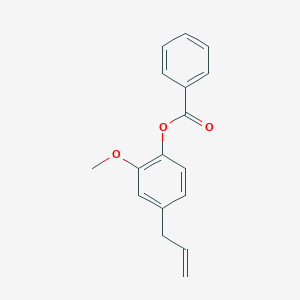

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-7-13-10-11-15(16(12-13)19-2)20-17(18)14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGNBLKDKPCKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862132 | |

| Record name | Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless crystalline solid; Balsamic aroma with and undertone reminiscent of clove | |

| Record name | Eugenyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Eugenyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

360.00 °C. @ 760.00 mm Hg | |

| Record name | Eugenyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | Eugenyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

531-26-0 | |

| Record name | Eugenol benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allyl-2-methoxyphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUGENYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRO21E9Z35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eugenyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69 - 70 °C | |

| Record name | Eugenyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Eugenyl benzoate?

An In-depth Technical Guide to the Chemical Structure of Eugenyl Benzoate

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

This compound, a benzoate ester of eugenol, is a chemical compound with applications in the flavor and fragrance industry and as a subject of study in medicinal chemistry.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-methoxy-4-prop-2-enylphenyl) benzoate | [1] |

| Synonyms | 4-Allyl-2-methoxyphenyl benzoate, Eugenol benzoate, Benzoyl eugenol | [1] |

| Molecular Formula | C₁₇H₁₆O₃ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| CAS Number | 531-26-0 | [1] |

| Appearance | White needles | [1] |

| Melting Point | 63-72 °C | [1] |

| SMILES | COC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C17H16O3/c1-3-7-13-10-11-15(16(12-13)19-2)20-17(18)14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3 | [1] |

Chemical Structure

The chemical structure of this compound consists of a benzoate group attached to the hydroxyl group of eugenol. The structure is depicted in the diagram below.

Caption: Chemical structure of this compound.

Synthesis of this compound

This compound is typically synthesized via the esterification of eugenol with benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on the Schotten-Baumann reaction conditions.

Materials:

-

Eugenol (1.0 g, 6.09 mmol)

-

10% aqueous sodium hydroxide (20 mL)

-

Benzoyl chloride (2 mL, 17.18 mmol)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a 50 mL conical flask, dissolve eugenol (1.0 g) in 20 mL of 10% aqueous sodium hydroxide with swirling.

-

Add benzoyl chloride (2 mL) in 1.0 mL portions to the flask with constant shaking.

-

Stopper the flask and continue to shake the contents for 5 minutes.

-

Collect the resulting solid product by suction filtration.

-

Wash the crude product with deionized water (5 mL).

-

Recrystallize the crude product from ethanol to obtain pure this compound as white needles.[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 7.82 (d, 2H), 7.59 (t, 1H), 7.42 (t, 2H), 7.06 (d, 1H), 6.85 (d, 1H), 6.83 (dd, 1H), 5.95 (m, 1H), 5.07 (d, 1H), 5.04 (d, 1H), 3.80 (s, 3H), 3.36 (d, 2H) | [1] |

| FT-IR | The presence of a C=O stretching band for the ester group is a characteristic feature. | [3] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z 268 | [3] |

Biological Activity of Derivatives

While specific signaling pathways for this compound are not extensively documented, derivatives of this compound have been investigated for their potential as BCL-2 inhibitors in colorectal cancer.[4][5]

Logical Relationship: this compound Derivatives as BCL-2 Inhibitors

The diagram below illustrates the logical relationship in the investigation of this compound derivatives as potential anticancer agents.

Caption: Logical workflow for the development of this compound derivatives as BCL-2 inhibitors.

References

Eugenyl benzoate CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of eugenyl benzoate, a significant compound in various scientific and commercial applications. This document outlines its chemical identity, summarizes its physical characteristics in a tabular format for clarity, and details the experimental protocols for the determination of these properties. Furthermore, a procedural workflow for the synthesis and purification of this compound is presented.

Chemical Identity and Structure

This compound, also known as 4-allyl-2-methoxyphenyl benzoate, is an ester formed from eugenol and benzoic acid.[1][2] Its chemical structure combines the characteristic functionalities of both precursors, contributing to its unique physical and sensory properties.

CAS Number: 531-26-0[3][4][5][6]

Molecular Formula: C₁₇H₁₆O₃[4][7]

IUPAC Name: (2-methoxy-4-prop-2-enylphenyl) benzoate[4][7]

Synonyms: 4-Allyl-2-methoxyphenyl benzoate, Eugenol benzoate, Benzoyl eugenol[4][7]

Physical Properties

The physical properties of this compound are critical for its handling, formulation, and application in various fields, including flavor, fragrance, and pharmaceuticals. The following table summarizes its key quantitative physical data.

| Property | Value | Units | Reference(s) |

| Molecular Weight | 268.32 | g/mol | [5] |

| Appearance | Colorless to pale yellow crystals | - | [8] |

| Melting Point | 69.00 - 70.00 | °C | [5][8] |

| Boiling Point | 360.00 | °C (at 760 mm Hg) | [8] |

| Vapor Pressure | 0.000022 | mmHg (at 25 °C, est.) | [8] |

| Flash Point | 181.11 | °C (358.00 °F, TCC) | [8] |

| Water Solubility | 2.583 | mg/L (at 25 °C, est.) | [8] |

| logP (o/w) | 3.447 | - (est.) | [8] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

The melting point of a crystalline solid is a key indicator of its purity.[9][10][11][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).[9][10]

The boiling point is a fundamental physical property of a liquid. For a high-boiling point solid like this compound, the measurement is conducted at reduced pressure and extrapolated to atmospheric pressure, or more commonly, determined using specialized equipment. A general method for determining the boiling point of an organic compound is the capillary method.[3][4][8]

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the substance is placed in the fusion tube.

-

The capillary tube is placed in the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The temperature is raised until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological applications.[7][13][14][15][16]

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure (Qualitative):

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Add a specific volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, diethyl ether, hexane) to each test tube.

-

Vigorously agitate the tubes for a set period (e.g., 1 minute) using a vortex mixer.

-

Visually observe whether the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.

Procedure (Quantitative):

-

Prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solute.

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

The flash point is the lowest temperature at which a substance gives off enough vapor to ignite in the presence of an ignition source.[17][18][19][20][21]

Apparatus:

Procedure (General Principle):

-

The sample is placed in the test cup of the apparatus.

-

The cup is sealed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the sample.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite with a brief flash.[19][20]

Synthesis and Purification Workflow

This compound is typically synthesized via the esterification of eugenol with benzoyl chloride.[1][2] The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for separating this compound from other volatile compounds and confirming its molecular weight and fragmentation pattern.[22][23]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound in various matrices, ensuring the purity of the final product.[24][25][26][27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical structure of this compound and confirming the success of the synthesis.

References

- 1. Prep Of Eugenol Benzoate | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. vernier.com [vernier.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.ws [chem.ws]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. athabascau.ca [athabascau.ca]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. quora.com [quora.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Khan Academy [khanacademy.org]

- 17. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 18. store.astm.org [store.astm.org]

- 19. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 20. cala.ca [cala.ca]

- 21. Laboratory measurement of flash point on solids and liquids - Analytice [analytice.com]

- 22. This compound | C17H16O3 | CID 62362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. gcms.cz [gcms.cz]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]

An In-depth Technical Guide to the Solubility of Eugenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl benzoate (C₁₇H₁₆O₃), a benzoate ester of eugenol, is a compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Its utility is intrinsically linked to its physicochemical properties, paramount among which is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility studies. Understanding the solubility of this compound is critical for formulation development, optimizing reaction conditions for its synthesis and derivatization, and for predicting its bioavailability and efficacy in various applications.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₃ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| Appearance | Colourless crystalline solid | [1][2] |

| Melting Point | 69-70 °C | [1][3] |

| Boiling Point | 360 °C @ 760 mmHg | [1][3] |

| Water Solubility | Insoluble (Estimated: 2.583 mg/L at 25 °C) | [2][3][4] |

| LogP (o/w) | 3.447 (estimated) | [3] |

Solubility of this compound in Various Solvents

This compound's solubility is dictated by the principle of "like dissolves like." As a moderately polar molecule with a significant nonpolar aromatic structure, it exhibits good solubility in many organic solvents while being practically insoluble in water.

Qualitative Solubility

General solubility observations for this compound are summarized below:

Quantitative Solubility Data (Illustrative)

| Solvent | Chemical Class | Polarity Index | Illustrative Solubility at 25°C ( g/100 mL) |

| Ethanol | Alcohol (Polar, Protic) | 5.2 | > 20 |

| Diethyl Ether | Ether (Nonpolar) | 2.8 | > 20 |

| Acetone | Ketone (Polar, Aprotic) | 5.1 | > 15 |

| Chloroform | Halogenated (Nonpolar) | 4.1 | > 15 |

| Ethyl Acetate | Ester (Moderately Polar) | 4.4 | > 10 |

| Toluene | Aromatic Hydrocarbon (Nonpolar) | 2.4 | ~5-10 |

| Hexane | Aliphatic Hydrocarbon (Nonpolar) | 0.1 | < 1 |

| Water | Inorganic (Polar, Protic) | 10.2 | < 0.001 |

Disclaimer: The quantitative data in this table are estimates and are intended for illustrative purposes only. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental design. The following protocols describe two common methods for quantifying the solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

This method is a reliable and straightforward approach for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of sealed, temperature-controlled vessels (e.g., jacketed glass vials or flasks) containing the solvent of interest.

-

Ensure the temperature is precisely maintained using a thermostatic water bath or incubator.

-

Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Phase Separation:

-

Allow the undissolved solid to settle by ceasing agitation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

-

Gravimetric Determination:

-

Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Record the exact weight of the dish and the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

Cool the dish to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Mass of dissolved this compound: (Weight of dish + dry solute) - (Weight of empty dish).

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solute).

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100.

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Isothermal Shake-Flask Method followed by UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and can be more rapid than the gravimetric method.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in step 1 of the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Phase Separation and Dilution:

-

Withdraw a filtered aliquot of the supernatant as described in step 2 of the gravimetric method.

-

Perform a precise dilution of the saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow and Conceptual Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conceptual Relationship: Solubility and Bioavailability

For drug development professionals, understanding how solubility impacts bioavailability is crucial. The following diagram illustrates this fundamental relationship.

References

Eugenyl Benzoate: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl benzoate, a phenylpropanoid ester, is a compound of growing interest in the fields of phytochemistry and pharmacology. While its precursor, eugenol, is a well-known major constituent of several essential oils, this compound is found in nature in much lower concentrations. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and quantification, and an exploration of its potential therapeutic applications, particularly its role as a Bcl-2 inhibitor in colorectal cancer.

Natural Sources of this compound

This compound has been identified as a natural constituent of the essential oil derived from the leaves of Cinnamomum zeylanicum, commonly known as Ceylon cinnamon. While eugenol is a major component of cinnamon leaf oil, this compound is present in significantly smaller quantities.

Table 1: Quantitative Data on this compound in Natural Sources

| Plant Source | Plant Part | Compound | Concentration (%) | Analytical Method |

| Cinnamomum zeylanicum | Leaves | This compound | 3.0 | Gas Chromatography-Mass Spectrometry (GC-MS) |

Note: Data on the natural occurrence of this compound is limited. Further research is required to identify and quantify its presence in other plant species.

Isolation and Purification of this compound

The isolation of this compound from its natural source, primarily cinnamon leaf essential oil, requires a multi-step process involving extraction of the essential oil followed by chromatographic separation to isolate this minor component.

Experimental Protocol: Steam Distillation for Essential Oil Extraction

This protocol describes the initial extraction of the essential oil from cinnamon leaves.

Objective: To extract the volatile compounds, including this compound, from Cinnamomum zeylanicum leaves.

Materials:

-

Fresh or dried cinnamon leaves

-

Distilled water

-

Steam distillation apparatus (including a distillation flask, condenser, and collection vessel)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Weigh a known quantity of cinnamon leaves and place them in the distillation flask.

-

Add distilled water to the flask, ensuring the leaves are fully submerged.

-

Set up the steam distillation apparatus.

-

Heat the flask using the heating mantle to generate steam and initiate the distillation process.

-

Continue distillation until no more oil is collected in the distillate.

-

Collect the distillate, which will be a milky emulsion of essential oil and water.

-

Transfer the distillate to a separatory funnel and allow the layers to separate.

-

Drain the aqueous layer and collect the upper essential oil layer.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the extracted essential oil in a sealed, dark glass vial at 4°C.

Experimental Protocol: Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of this compound from the extracted cinnamon leaf essential oil.

Objective: To isolate and purify this compound from the complex mixture of compounds in cinnamon leaf essential oil.

Materials:

-

Cinnamon leaf essential oil

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of the extracted cinnamon leaf essential oil in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column and a mobile phase gradient optimized for the separation of phenylpropanoids. A common gradient could be a mixture of acetonitrile and water, with the percentage of acetonitrile increasing over time.

-

Inject the sample onto the column.

-

Monitor the separation using a UV detector at a wavelength suitable for detecting aromatic compounds (e.g., 254 nm).

-

Collect the fractions corresponding to the peak of this compound using a fraction collector.

-

Combine the fractions containing pure this compound.

-

Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as GC-MS and NMR spectroscopy.

Analytical Methods for Quantification

Accurate quantification of this compound in essential oils and other extracts is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for this purpose.

Experimental Protocol: Quantification of this compound by GC-MS

Objective: To determine the concentration of this compound in an essential oil sample.

Materials:

-

Essential oil sample containing this compound

-

This compound standard of known purity

-

An appropriate solvent (e.g., hexane or dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., HP-5MS)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at different known concentrations to create a calibration curve.

-

Sample Preparation: Dilute a known weight of the essential oil sample in the same solvent.

-

GC-MS Analysis:

-

Inject a fixed volume of each standard solution and the sample solution into the GC-MS system.

-

Use a temperature program that allows for the separation of this compound from other components in the essential oil. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

The mass spectrometer should be operated in full scan mode to acquire mass spectra for compound identification.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatograms based on its retention time and mass spectrum, by comparison with the standard.

-

Integrate the peak area of this compound in both the standard and sample chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biological Activity and Signaling Pathway

Recent research has highlighted the potential of this compound and its derivatives as anticancer agents. Specifically, they have been shown to act as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.

Bcl-2 Inhibition and Apoptosis in Colorectal Cancer

Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, including colorectal cancer, contributing to their survival and resistance to therapy.[1][2] By inhibiting Bcl-2, this compound can trigger the intrinsic pathway of apoptosis.

The proposed signaling pathway for this compound-induced apoptosis through Bcl-2 inhibition is as follows:

Caption: this compound induced apoptosis pathway via Bcl-2 inhibition.

This pathway illustrates that by inhibiting the anti-apoptotic protein Bcl-2, this compound allows the pro-apoptotic proteins Bax and Bak to become active.[3] Activated Bax and Bak then lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c.[3] This, in turn, triggers the formation of the apoptosome and the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[4]

Conclusion and Future Directions

This compound, a minor but significant component of cinnamon leaf essential oil, demonstrates potential as a therapeutic agent, particularly in the context of cancer therapy. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation and quantification, and an exploration of its mechanism of action as a Bcl-2 inhibitor.

Future research should focus on:

-

Screening a wider range of plant species to identify new and potentially richer natural sources of this compound.

-

Optimizing isolation and purification protocols to improve yield and efficiency.

-

Conducting further in-vitro and in-vivo studies to fully elucidate the anticancer properties and signaling pathways of this compound and its derivatives.

-

Investigating the potential synergistic effects of this compound with other natural compounds or conventional chemotherapeutic agents.

The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, paving the way for further exploration of this compound's therapeutic potential.

References

- 1. BCL-2 family deregulation in colorectal cancer: potential for BH3 mimetics in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of anti-apoptotic Bcl-2 proteins for colorectal cancer development and progression - heiDOK [archiv.ub.uni-heidelberg.de]

- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Potential Biological Activities of Eugenyl Benzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound abundant in clove oil, has long been recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and antimicrobial properties.[1][2] Chemical modification of eugenol, particularly through the synthesis of ester derivatives, offers a promising avenue for enhancing its therapeutic potential and developing novel drug candidates. Among these, eugenyl benzoate derivatives have emerged as a class of compounds with significant interest, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound derivatives, with a focus on their cytotoxic effects. While data on other biological activities remain nascent, this guide will also explore the potential for anti-inflammatory, antimicrobial, and antioxidant activities based on the known properties of the parent eugenol molecule and related ester derivatives.

Cytotoxic Activity of this compound Derivatives

A significant body of research has focused on the synthesis and evaluation of this compound derivatives as potential anticancer agents. These studies have demonstrated that structural modifications of the this compound scaffold can lead to potent cytotoxic activity against various cancer cell lines.

Quantitative Data Summary

A key study successfully synthesized ten novel this compound derivatives and evaluated their in vitro cytotoxic activity against the HT29 human colorectal cancer cell line.[3][4][5] The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.

| Compound ID | Chemical Name | IC50 (µM)[3][4][5] |

| 1 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 2-hydroxybenzoate | 188.43 |

| 2 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-amino-2-hydroxybenzoate | 120.23 |

| 3 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 3,4,5-trihydroxybenzoate | 286.81 |

| 4 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 3,4-dihydroxy-5-methoxybenzoate | 243.56 |

| 5 | 2-hydroxy-4-(prop-2-en-1-yl)phenyl 2-hydroxybenzoate | 154.32 |

| 6 | 4-(prop-2-en-1-yl)-2-hydroxyphenyl 4-amino-2-hydroxybenzoate | 98.56 |

| 7 | 4-(2-chloro-3-hydroxypropyl)-2-hydroxyphenyl 2-hydroxybenzoate | 76.87 |

| 8 | 4-(2-chloro-3-hydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate | 54.67 |

| 9 | 4-((2S)-2,3-dihydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate | 26.56 |

| 10 | 4-((2R)-2,3-dihydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate | 34.87 |

| Eugenol | 4-allyl-2-methoxyphenol | 172.41 |

Note: The IC50 values were converted from µmol/ml to µM for consistency, assuming a 1:1 conversion.

Among the synthesized compounds, compound 9 exhibited the most potent cytotoxic activity, with an IC50 value of 26.56 µM, which was significantly lower than that of the parent compound, eugenol.[3][4][5] This suggests that specific structural modifications, such as the introduction of a dihydroxypropyl group, can substantially enhance the anticancer potential of the this compound scaffold.

Mechanism of Action: BCL-2 Inhibition

The cytotoxic activity of these this compound derivatives is believed to be mediated, at least in part, through the inhibition of the B-cell lymphoma 2 (Bcl-2) protein.[3][4][5] Bcl-2 is a key anti-apoptotic protein that plays a crucial role in cell survival and is often overexpressed in cancer cells, contributing to their resistance to apoptosis. By inhibiting Bcl-2, these derivatives can promote apoptosis and induce cancer cell death.

Experimental Protocols

The synthesis of the this compound derivatives was achieved through a series of chemical reactions, including esterification, demethylation, halohydrin formation, and Sharpless dihydroxylation.[6] A general workflow for the synthesis is depicted below.

A representative protocol for the esterification reaction is as follows[6]:

-

A solution of the respective benzoic acid (1 mmol), eugenol (2 mmol), and diisopropylcarbodiimide (DIC) (1.5 mmol) as a catalyst in tetrahydrofuran (THF) (10 mL) is stirred at 0°C for 30 minutes.

-

A solution of N,N-Dimethylaminopyridine (DMAP) (0.1 mmol) in THF (1 ml) is then added to the mixture and stirred at room temperature for 24 hours.

-

The reaction mixture is then quenched with water and extracted with chloroform.

-

The organic phase is dried over anhydrous MgSO4.

-

The final product is purified using column chromatography.

The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the HT-29 colon cancer cell line.[1][7]

-

Cell Seeding: HT-29 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 24 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Potential Anti-inflammatory Activity

While specific data on the anti-inflammatory activity of this compound derivatives is limited, the well-documented anti-inflammatory properties of eugenol suggest that these derivatives are likely to possess similar activities.[1] Eugenol is known to exert its anti-inflammatory effects through the inhibition of key pro-inflammatory mediators and signaling pathways.[8][9][10]

Mechanism of Action

Eugenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[3] Additionally, eugenol can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6) by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9][10]

Representative Experimental Protocol: COX-2 Inhibition Assay

A common in vitro method to assess the anti-inflammatory potential of compounds is the COX-2 inhibitor screening assay.[5][11][12]

-

Reagent Preparation: Prepare COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compounds (this compound derivatives) for a specified period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence generated by the reaction product at the appropriate excitation and emission wavelengths.

-

IC50 Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Potential Antimicrobial Activity

Eugenol is well-known for its broad-spectrum antimicrobial activity against bacteria and fungi.[13] It is plausible that this compound derivatives retain or even exhibit enhanced antimicrobial properties.

Mechanism of Action

The antimicrobial action of eugenol is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to the leakage of intracellular components and eventual cell death. The hydrophobic nature of eugenol allows it to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability.

Representative Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[4][14][15][16][17]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared.

-

Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Antioxidant Activity

The phenolic hydroxyl group in eugenol is a key structural feature responsible for its antioxidant activity.[18][19] this compound derivatives, although having this hydroxyl group esterified, may still exhibit antioxidant properties due to the overall electronic nature of the molecule and potential hydrolysis back to eugenol in biological systems.

Mechanism of Action

Antioxidants can neutralize free radicals by donating an electron or a hydrogen atom. The antioxidant capacity of phenolic compounds is related to their ability to scavenge free radicals and chelate metal ions.[18][19]

Representative Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of compounds.[8][9][18][20][21]

-

DPPH Solution Preparation: A solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

-

EC50 Calculation: The percentage of radical scavenging activity is calculated, and the EC50 (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrated potent cytotoxic activity against colorectal cancer cells, likely through the inhibition of the anti-apoptotic protein Bcl-2. This technical guide has provided a detailed overview of their synthesis, cytotoxic evaluation, and proposed mechanism of action.

While specific experimental data on the anti-inflammatory, antimicrobial, and antioxidant activities of this compound derivatives are currently limited, the well-established biological profile of the parent molecule, eugenol, provides a strong rationale for investigating these properties. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of these potential biological activities.

Future research should focus on:

-

Synthesizing a broader library of this compound derivatives with diverse structural modifications.

-

Screening these derivatives for their anti-inflammatory, antimicrobial, and antioxidant activities using the assays described herein.

-

Elucidating the detailed mechanisms of action for the most potent compounds.

-

Conducting in vivo studies to evaluate the efficacy and safety of promising candidates.

Such investigations will be crucial in fully realizing the therapeutic potential of this compound derivatives and advancing their development as novel drug candidates for a range of diseases.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Synthesis and in vitro Activity of this compound Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 14. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 17. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Bcl-2 Pathway | GeneTex [genetex.com]

- 20. 2.7.1. DPPH Radical Scavenging Assay [bio-protocol.org]

- 21. mdpi.com [mdpi.com]

Eugenyl Benzoate: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenyl benzoate, an ester of eugenol and benzoic acid, is a compound of growing interest in the scientific community. While research is ongoing, current evidence points towards significant potential in oncology and as an antioxidant. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound in biological systems. It details its role as a B-cell lymphoma 2 (Bcl-2) inhibitor in cancer, its free-radical scavenging capabilities, and explores its potential anti-inflammatory, antimicrobial, and insecticidal properties, largely extrapolated from the well-documented activities of its precursor, eugenol. This document is intended to serve as a foundational resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development.

Anticancer Activity: Inhibition of Bcl-2 and Induction of Apoptosis

The primary researched mechanism of action for this compound and its derivatives in oncology is the inhibition of the anti-apoptotic protein Bcl-2.[1][2][3] Overexpression of Bcl-2 is a common feature in many cancers, including colorectal cancer, where it prevents damaged cells from undergoing programmed cell death (apoptosis). By inhibiting Bcl-2, this compound derivatives can restore the natural apoptotic pathway, leading to the selective death of cancer cells.

Quantitative Data: In Vitro Cytotoxicity

Studies on a series of this compound derivatives have demonstrated significant cytotoxic effects against the HT29 human colorectal cancer cell line. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized below.

| Compound | IC50 (µmol/mL) against HT29 Cells |

| Eugenol (Lead Compound) | 172.41 |

| This compound derivatives | 26.56 - 286.81 |

| Most Active Derivative: | |

| 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate | 26.56 |

Data sourced from Fadilah et al. (2023).[1][2][3]

Signaling Pathway: Bcl-2 Inhibition

The inhibition of Bcl-2 by this compound derivatives disrupts the mitochondrial pathway of apoptosis. This leads to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on a cancer cell line like HT29.

References

- 1. Synthesis and in vitro Activity of this compound Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis and in vitro Activity of this compound Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Eugenyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl benzoate, a benzoate ester of eugenol, is a naturally occurring compound found in various plants, notably in cloves.[1] While its parent molecule, eugenol, has been extensively studied for its diverse pharmacological activities, this compound is emerging as a significant molecule in its own right within the field of medicinal chemistry.[2][3] Its synthetic accessibility and modifiable structure make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on its potential in anticancer, antimicrobial, and anti-inflammatory applications.

Synthesis of this compound and Its Derivatives

The primary method for synthesizing this compound is through the esterification of eugenol with benzoic acid or its derivatives.[4] This can be achieved through various chemical and enzymatic methods. Further modifications can be introduced to the eugenol backbone to create a library of derivatives with potentially enhanced biological activities.[5]

Experimental Protocols

General Procedure for Esterification:

A common synthetic route involves the reaction of eugenol with an appropriate acid chloride in the presence of a base. For instance, this compound can be prepared by reacting eugenol with benzoyl chloride in a basic solution.[4] More complex derivatives can be synthesized using coupling agents or by performing reactions on the allyl side chain of the eugenol moiety.[5]

Detailed Protocol for the Synthesis of 4-allyl-2-methoxyphenyl pentadecanoate (A Representative this compound Derivative):

This protocol describes a one-pot synthesis method.

Materials:

-

Eugenol (4-allyl-2-methoxyphenol)

-

Pentadecanoic acid

-

4-(Dimethylamino)pyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

Acetonitrile

-

Hexane

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (10 wt.%)

-

Saturated aqueous sodium chloride

-

Magnesium sulfate

Procedure:

-

To a solution of eugenol (1.0 eq) and pentadecanoic acid (1.1 eq) in acetonitrile, add DMAP (0.1 eq) and EDC.HCl (1.3 eq).

-

Heat the reaction mixture under reflux at 90 °C with medium stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the eugenol is consumed (approximately 45 minutes).

-

Perform an organic workup by adding hexane and washing the mixture twice with 1 M hydrochloric acid.

-

Wash the organic layer twice with 10 wt.% sodium bicarbonate, followed by one wash with water and two washes with saturated aqueous sodium chloride.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting oil can be further purified, and upon standing, may crystallize.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological activities, with the most significant being in the areas of cancer, microbial infections, and inflammation.

Anticancer Activity

The anticancer potential of this compound derivatives has been primarily investigated in the context of colorectal cancer. Several studies have shown that these compounds can inhibit the proliferation of cancer cell lines, with some derivatives exhibiting potent cytotoxic effects.[5][6]

| Compound/Derivative | Cell Line | IC50 (µmol/mL) | Reference |

| 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate | HT-29 | 26.56 ± 0.52 | [5][6] |

| Eugenol (parent compound) | HT-29 | 172.41 | |

| Various other this compound derivatives | HT-29 | 26.56 - 286.81 | [6] |

Table 1: Cytotoxicity of this compound Derivatives against HT-29 Colorectal Cancer Cells

Antimicrobial Activity

While extensive data on this compound is limited, studies on its precursor, eugenol, and related esters provide strong indications of its antimicrobial potential. Eugenol has shown broad-spectrum activity against various bacteria and fungi. The esterification to form benzoate derivatives may modulate this activity.

| Organism | MIC of Eugenol (µg/mL) | Reference |

| Staphylococcus aureus | 106 - 1590 | [7] |

| Escherichia coli | 125 | [3] |

| Candida albicans | 6250 | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Eugenol against various microorganisms. Note: Specific MIC values for this compound are not widely reported in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are likely linked to the mechanisms of its parent compound, eugenol. Eugenol has been shown to inhibit key inflammatory enzymes and pathways.

| Assay | IC50 of Eugenol | Reference |

| Prostaglandin E2 (PGE2) production inhibition | 0.37 µM | [8] |

| Lipoxygenase inhibition | 380 µM | [8] |

Table 3: Anti-inflammatory Activity of Eugenol. Note: Specific IC50 values for this compound in these assays are not widely available in the reviewed literature.

Mechanisms of Action and Signaling Pathways

Anticancer Mechanism: BCL-2 Inhibition and Apoptosis Induction

The primary anticancer mechanism of action for this compound derivatives is the inhibition of the B-cell lymphoma 2 (Bcl-2) protein.[5] Bcl-2 is an anti-apoptotic protein that, when overexpressed in cancer cells, promotes cell survival. By inhibiting Bcl-2, this compound derivatives disrupt the balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[5][9] This involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.

Caption: BCL-2 Inhibition Pathway by this compound Derivatives.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of eugenol, and likely this compound, are mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][10] These pathways are crucial in the production of pro-inflammatory mediators such as prostaglandins and cytokines. By inhibiting these pathways, eugenol and its derivatives can reduce the inflammatory response.

Caption: NF-κB Signaling Inhibition by Eugenol/Eugenyl Benzoate.

Experimental Workflow: Cytotoxicity Assessment

A common method to assess the anticancer activity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol for MTT Assay on HT-29 Cells

Materials:

-

HT-29 human colorectal adenocarcinoma cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry. The existing data strongly supports their role as anticancer agents, particularly through the inhibition of Bcl-2 and induction of apoptosis. While their antimicrobial and anti-inflammatory activities are less characterized, the known properties of the parent molecule, eugenol, suggest that this compound is a valuable lead for further investigation in these areas.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. In particular, obtaining quantitative data (MIC and IC50 values) for this compound itself in antimicrobial and anti-inflammatory assays is crucial. Furthermore, detailed in vivo studies are necessary to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and toxicological profiles. The continued exploration of this compound and its analogues holds the promise of developing novel and effective therapeutic agents for a range of diseases.

References

- 1. Computational analysis of eugenol inhibitory activity in lipoxygenase and cyclooxygenase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro Activity of this compound Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro Activity of this compound Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. phcogrev.com [phcogrev.com]

- 10. researchgate.net [researchgate.net]

Eugenyl Benzoate: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenyl benzoate (CAS No. 531-26-0), a benzoate ester of eugenol, is utilized as a flavoring agent and fragrance ingredient. This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for this compound, intended for an audience of researchers, scientists, and drug development professionals. Due to a notable lack of extensive toxicological data for this compound, this guide incorporates information on its predicted metabolic byproducts, eugenol and benzoic acid, to provide a more complete safety profile. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a colorless crystalline solid with a balsamic aroma reminiscent of clove.[1] It is insoluble in water but soluble in oils and ethanol.[1]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| Melting Point | 69 - 70 °C | [1] |

| Boiling Point | 360 °C @ 760 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in oils and ethanol | [1] |

Toxicological Profile

The toxicological data for this compound is limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[1][2][3][4] However, for many standard toxicological endpoints, specific data for this compound is not available. In such cases, data for its expected metabolites, eugenol and benzoic acid, are provided for context.

Acute Toxicity

| Endpoint | Species | Route | Value | Source |

| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg bw |

Irritation and Sensitization

This compound is classified as a skin sensitizer.[1]

| Endpoint | Species | Result | Source |

| Skin Irritation | Rabbit | Very slight erythema | |

| Skin Sensitization | Not Specified | May cause an allergic skin reaction | [1] |

| Eye Irritation | Not Available | No data available |

Metabolism and Pharmacokinetics

It is anticipated that this compound is hydrolyzed in the body to its constituent molecules: eugenol and benzoic acid. The metabolic pathways of these individual compounds are well-characterized.

Predicted Metabolic Pathway of this compound

The initial step in the metabolism of this compound is the hydrolysis of the ester bond, catalyzed by carboxylesterases, to yield eugenol and benzoic acid.[6][7]

Metabolism of Eugenol

The metabolism of eugenol in humans is rapid, with nearly complete excretion within 24 hours, primarily as phenolic conjugates.[8] Key metabolic routes include glucuronidation and sulfation.[8] Other observed pathways involve the formation of an epoxide-diol, a thiophenol, and a substituted propionic acid, as well as allylic oxidation and double bond migration.[8]

Metabolism of Benzoic Acid

Benzoic acid is metabolized by butyrate-CoA ligase to benzoyl-CoA, which is then conjugated with glycine by glycine N-acyltransferase to form hippuric acid for excretion.[9]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. Information on related compounds is presented to provide an indication of potential hazards.

| Endpoint | Test System | Result | Source |

| Genotoxicity | Data not available for this compound | - | |

| Carcinogenicity | Data not available for this compound | - | |

| Reproductive and Developmental Toxicity | Data not available for this compound | - |

Studies on the structurally related compound methyleugenol have shown evidence of carcinogenic activity in rats and mice.[10] Reproductive toxicity studies on eugenol in rats indicated adverse effects on maternal reproductive capacity and fetal development at certain doses.[11] An extended one-generation reproductive toxicity study of benzoic acid in rats showed no adverse effects.[12]

Handling and Safety Precautions

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling this compound. This includes:

-

Eye Protection: Safety glasses with side-shields or chemical goggles.[9][13]

-

Hand Protection: Compatible chemical-resistant gloves.[9][13][14]

-

Skin and Body Protection: Laboratory coat and, where necessary, additional protective clothing to prevent skin exposure.[9][14]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, a full-face respirator is recommended.[9][13]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a laboratory fume hood.[13][14]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][13][14]

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[9][13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9][13]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[13]

In all cases of exposure, seek medical attention if symptoms persist.

Experimental Protocols

Detailed experimental protocols for key toxicological assays are based on OECD guidelines.

Skin Irritation Test Workflow (Based on OECD 404)

Ames Test Workflow (Based on OECD 471)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

Conclusion

This compound is a compound with a favorable safety profile at current intake levels as a flavoring agent. However, there is a significant lack of comprehensive toxicological data for the pure substance. The available information suggests low acute dermal toxicity and mild skin irritation potential, but it is classified as a skin sensitizer. In the absence of direct data, the well-characterized metabolic pathways and toxicological profiles of its hydrolysis products, eugenol and benzoic acid, provide valuable insights into its potential biological effects. Further research is warranted to definitively characterize the toxicological profile of this compound, particularly concerning genotoxicity, carcinogenicity, and reproductive toxicity. Researchers and drug development professionals should adhere to strict safety and handling protocols when working with this compound.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound | C17H16O3 | CID 62362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0032056) [hmdb.ca]

- 7. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

- 10. NTP Toxicology and Carcinogenesis Studies of Methyleugenol (CAS NO. 93-15-2) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acervomais.com.br [acervomais.com.br]

- 12. Extended One-Generation Reproductive Toxicity (EOGRT) study of benzoic acid in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eugenol - Wikipedia [en.wikipedia.org]

Thermogravimetric Analysis of Eugenyl Benzoate: A Review of Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Eugenyl benzoate, an ester derivative of eugenol, is a compound of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and as a modification of eugenol's inherent properties. Understanding the thermal stability of this compound is crucial for its application in processes that involve elevated temperatures, such as in the formulation of drug delivery systems or the synthesis of polymers. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability. This technical guide provides an overview of the thermal properties of this compound and related compounds, based on available scientific literature.